(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid
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Overview
Description
2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an acetic acid moiety. Benzodiazepines are well-known for their therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the benzodiazepine core. This intermediate undergoes further reactions, including oxidation and substitution, to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders, anxiety, and insomnia.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect, making it useful in treating anxiety and related disorders .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar therapeutic effects but different chemical structure.
Lorazepam: Known for its anxiolytic and sedative properties, structurally different but functionally similar.
Clonazepam: Used for its anticonvulsant properties, shares the benzodiazepine core but with distinct substituents
Uniqueness
2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is unique due to its specific acetic acid moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to different therapeutic outcomes .
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(3-benzyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(22)11-20-15-9-5-4-8-13(15)17(23)19-14(18(20)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,23)(H,21,22) |
InChI Key |
QKBULOHTRSRXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C3=CC=CC=C3C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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